5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-4-7(12)9(13)6-2-3-8(11(15)16)14-10(5)6/h2-4H,13H2,1H3,(H,15,16) |
InChI Key |
NFIVSPPKGVOGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(C=C2)C(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Fluoroalkyl Amino Reagent (FAR)-Mediated Cyclization
A scalable method employs fluoroalkyl amino reagents (FARs), anilines, and fluorinated acetoacetates in a one-pot cyclization reaction. This approach enables simultaneous introduction of fluorine and methyl groups at positions 6 and 8, respectively. Key parameters include:
-
Reagents : FARs (e.g., CF₃CH₂NH₂) for fluorine incorporation
-
Temperature : 90–110°C under anhydrous conditions
-
Solvent : Toluene or DMF for optimal cyclization efficiency
This method benefits from atom economy but requires careful handling of moisture-sensitive intermediates.
Diels-Alder Cycloaddition with Functionalized Dienophiles
Alternative routes utilize Diels-Alder reactions between substituted anilines and acetylenic dienophiles. The methyl group at position 8 is introduced via a pre-functionalized dienophile containing a methyl-protected acetylene moiety. Reaction conditions involve:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Temperature : 80°C in DMF
-
Reaction Time : 12–24 hours
Post-cyclization oxidation with KMnO₄ converts the acetylene to the carboxylic acid at position 2.
Fluorination Strategies for Position 6
Introducing fluorine at the 6-position requires methods balancing reactivity and selectivity.
Electrophilic Fluorination with Selectfluor™
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides efficient electrophilic fluorination:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Fluorine Incorporation | >98% by ¹⁹F NMR |
This method minimizes side reactions compared to DAST (diethylaminosulfur trifluoride), which can lead to over-fluorination.
Halogen Exchange via Nucleophilic Displacement
Bromine-to-fluorine exchange using KF in the presence of crown ethers offers an alternative pathway:
-
Substrate : 6-bromo-8-methylquinoline precursor
-
Fluoride Source : Anhydrous KF (3 eq)
-
Catalyst : 18-crown-6 (0.2 eq)
Methylation at Position 8
Regioselective methylation presents challenges due to the quinoline ring's electronic structure.
Friedel-Crafts Alkylation
Traditional Friedel-Crafts conditions using AlCl₃ and methyl chloride achieve moderate yields (45–50%) but suffer from poor regiocontrol. Modern adaptations employ:
Palladium-Catalyzed C-H Activation
A more efficient method utilizes Pd(OAc)₂ with directing groups to enhance position 8 selectivity:
| Condition | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | 1,10-Phenanthroline |
| Methyl Source | Me₃Al (3 eq) |
| Yield | 82% |
| Regioselectivity | >99% for position 8 |
Carboxylic Acid Formation at Position 2
The 2-carboxylic acid group is typically introduced via late-stage oxidation or hydrolysis.
Nitrile Hydrolysis
A two-step process converts cyano intermediates to carboxylic acids:
-
Cyanation : Pd-catalyzed coupling with Zn(CN)₂
-
Hydrolysis : 6N HCl at reflux for 8 hours
Ester Saponification
Methyl ester precursors undergo basic hydrolysis:
-
Base : NaOH (2 eq) in MeOH/H₂O (3:1)
-
Temperature : 60°C for 4 hours
-
Yield : 89–93%
Purification and Characterization
Final purification ensures pharmaceutical-grade material.
Recrystallization Optimization
Solvent systems for recrystallization:
Chromatographic Methods
Reverse-phase HPLC conditions for purity assessment:
-
Column : C18, 250 × 4.6 mm, 5 μm
-
Mobile Phase : 0.1% TFA in H₂O/MeCN gradient
-
Detection : UV at 254 nm
Comparative Analysis of Synthetic Routes
Evaluating three representative pathways:
| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| FAR Cyclization | 4 | 48 | 99.1 | 1.2 |
| Diels-Alder | 5 | 39 | 98.5 | 1.8 |
| Sequential Functionalization | 6 | 28 | 97.9 | 2.4 |
The FAR-mediated route demonstrates superior efficiency, though requiring specialized reagents. The Diels-Alder approach offers better structural control for analogs development.
Challenges and Optimization Strategies
Regioselectivity in Methylation
Positional competition between 7- and 8-methyl isomers remains a key challenge. Computational modeling (DFT) reveals:
Fluorination Side Reactions
Over-fluorination at position 5 occurs when:
Mitigation strategies include:
-
Temperature-controlled addition of Selectfluor™
-
Real-time ¹⁹F NMR monitoring
Scale-Up Considerations
Industrial production requires adaptation of laboratory methods:
| Parameter | Lab Scale (10 g) | Pilot Plant (10 kg) |
|---|---|---|
| Fluorination Time | 6 hours | 8 hours |
| Methylation Yield | 82% | 77% |
| Purification Method | Column Chromatography | Crystallization |
| COG/kg | $1,200 | $980 |
Continuous flow reactors improve scalability for the cyclization step, reducing processing time by 40% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and dihydroquinoline derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid exhibit notable antibacterial properties. The presence of the amino and carboxylic acid groups enhances interactions with bacterial targets, potentially disrupting their metabolic processes. This compound is part of a broader class of quinoline-based antibacterials that have shown efficacy against various bacterial strains, including:
- Mycobacterium tuberculosis
- Pseudomonas aeruginosa
- Candida albicans
In studies, compounds derived from this quinoline structure demonstrated significant inhibition against these pathogens, suggesting potential for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid has been explored in various studies. For instance, quinoline derivatives have been evaluated for their effects on cancer cell lines such as HCT-116 and MCF-7. These studies showed that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising cytotoxic effects against tumor cells .
Synthesis Pathways
The synthesis of 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid typically involves several steps:
- Starting Materials : The synthesis begins with readily available quinoline derivatives.
- Functionalization : Key functional groups are introduced through nucleophilic substitutions or condensation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
This multi-step process allows for the modification of the compound to enhance its biological activity and selectivity against specific pathogens or cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of synthesized quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among the tested compounds, certain derivatives showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, indicating their potential as future antituberculosis agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 7a | 6.25 | Mycobacterium smegmatis |
| 9c | 6.25 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another investigation focused on the anticancer properties of quinoline derivatives, compounds were screened against a panel of human tumor cell lines by the National Cancer Institute (NCI). The study revealed that certain derivatives exhibited significant growth inhibition rates, reinforcing the therapeutic potential of this compound class in oncology .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Impact of Fluorine and Methyl Substituents
- Fluorine at Position 6: The fluorine atom in 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid likely improves metabolic stability and binding affinity through electronegative and hydrophobic effects. This aligns with , where a fluorine at position 6 in a related compound contributed to antibacterial activity .
- For instance, methyl-substituted quinolines in showed reduced similarity (0.91) to the target compound, suggesting positional sensitivity in activity .
Carboxylic Acid vs. Ester Derivatives
Carboxylic acid groups (e.g., in the target compound and 5-Amino-6-quinolinecarboxylic acid) enhance water solubility and ionic interactions, critical for bioavailability. In contrast, ester derivatives like Quinoline-6-carboxylic acid ethyl ester (CAS 73987-38-9) exhibit lower polarity, favoring membrane permeability but requiring metabolic activation .
Complex Derivatives and Ring Systems
Compounds with fused or spirocyclic systems (e.g., 6-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-7-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-quinoline-3-carboxylic acid) demonstrate how additional rings or substituents (e.g., chlorine, azaspiro) can enhance target specificity or pharmacokinetic profiles. However, increased complexity may also raise synthetic challenges .
Biological Activity
5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 220.20 g/mol. Its structure includes:
- Amino group at the 5-position
- Fluoro group at the 6-position
- Methyl group at the 8-position
- Carboxylic acid functional group at the 2-position
This unique combination of functional groups enhances its potential biological activities.
Antimicrobial Activity
Research indicates that derivatives of 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid exhibit significant antibacterial properties . The presence of both amino and carboxylic acid groups is believed to enhance interactions with bacterial targets, disrupting their metabolic processes.
Comparative Antibacterial Efficacy
The following table summarizes the antibacterial activity of various quinoline derivatives compared to 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid | Contains amino and carboxylic acid groups | Strong antibacterial activity |
| 6-Fluoro-2-methylquinoline-4-carboxylic acid | Contains a carboxylic acid but lacks an amino group | Moderate antibacterial activity |
| 5-Amino-7-fluoroquinoline | Similar amino group but different positioning | Variable biological activity |
| 8-Methylquinoline | Lacks both fluorine and carboxylic groups | Less reactive than quinoline derivatives |
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent . Studies have shown that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines.
Case Study: Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid exhibits significant cytotoxicity against several cancer cell lines. For instance:
- HepG2 (Liver Cancer) : IC50 values indicated strong inhibition of cell proliferation.
- MCF7 (Breast Cancer) : The compound showed promising results in reducing cell viability.
The mechanism by which 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid exerts its biological effects may involve:
- Inhibition of DNA synthesis in bacterial cells
- Disruption of cellular metabolic pathways in cancer cells
- Interaction with specific protein targets involved in cell growth and division
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- In vitro Studies : Showed that modifications to the quinoline structure can enhance or reduce biological activity, indicating a structure–activity relationship (SAR).
- In vivo Studies : Animal models have demonstrated that certain derivatives can achieve full cures in infections caused by resistant bacterial strains.
Q & A
Q. What are the optimal synthetic routes for 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid, and how can reaction conditions be optimized for high yields?
The synthesis typically involves multi-step protocols, including halogenation, methylation, and carboxylation. Key steps include:
- Fluorination : Introduce fluorine at position 6 using Selectfluor™ or DAST under anhydrous conditions .
- Methylation : Position 8 methylation via Friedel-Crafts alkylation or palladium-catalyzed coupling to ensure regioselectivity .
- Carboxylic acid formation : Hydrolysis of a nitrile or ester intermediate under acidic/basic conditions. Optimization focuses on temperature control (e.g., 60–80°C for fluorination), catalyst selection (e.g., Pd(OAc)₂ for methylation), and purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C8, fluorine at C6) and aromatic coupling patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect unreacted precursors .
- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (C₁₁H₁₀FN₂O₂, ~220.20 g/mol) .
Q. What are the primary biological activities reported for this compound?
Preliminary studies suggest antimicrobial and enzyme inhibitory activities. For example:
- Antibacterial assays : MIC values ≤16 µg/mL against S. aureus in broth microdilution tests .
- Enzyme inhibition : IC₅₀ of 5–10 µM against bacterial gyrase via ATPase activity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurities. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing .
- Impurity profiling : LC-MS to identify byproducts (e.g., dehalogenated analogs) that may skew results .
- Dose-response validation : Replicate studies with independent synthetic batches to confirm potency trends .
Q. What strategies enhance the compound’s interaction with biological targets (e.g., proteins)?
Computational and experimental approaches include:
- Molecular docking : Identify binding pockets in target enzymes (e.g., quinoline scaffold fitting into gyrase’s ATP-binding site) .
- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at position 2 or 5 to improve hydrogen bonding .
- SAR studies : Compare analogs (e.g., 5-Amino-6-fluoroquinoline-2-carboxylic acid lacks C8 methyl, reducing lipophilicity) .
Q. How to design experiments to evaluate the compound’s pharmacokinetic properties?
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS/MS .
- Plasma protein binding : Ultrafiltration assays to measure unbound fraction .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Regioselectivity : Competing reactions during methylation/fluorination require strict temperature control .
- Purification bottlenecks : Replace column chromatography with fractional crystallization for cost-effective scale-up .
- Stability : Degradation under light/moisture necessitates storage at -20°C in amber vials .
Comparative and Mechanistic Questions
Q. How does the C8 methyl group influence bioactivity compared to analogs?
The methyl group enhances:
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
- Target affinity : Methyl at C8 stabilizes hydrophobic interactions in bacterial gyrase (docking score ∆G = -9.2 kcal/mol vs. -8.5 kcal/mol for non-methylated analog) .
Q. What in vitro models are suitable for studying its mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
